molecular formula C7H7N3O B11731750 2,4-Diaminobenzoxazole

2,4-Diaminobenzoxazole

Cat. No.: B11731750
M. Wt: 149.15 g/mol
InChI Key: OIRCRBMUOZOQRK-UHFFFAOYSA-N
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Description

2,4-Diaminobenzoxazole is a heterocyclic aromatic compound featuring a benzoxazole core (a benzene ring fused to an oxazole ring) with amino (-NH₂) groups at the 2- and 4-positions. This structural arrangement confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The compound’s synthesis typically involves multi-step reactions, such as cyclization of thiourea intermediates followed by nitro group reduction, as demonstrated in the preparation of 2,5-diaminobenzoxazole derivatives . Its pharmacological relevance stems from its ability to interact with biological targets, particularly in anticancer and antimicrobial applications .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1,3-benzoxazole-2,4-diamine

InChI

InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,8H2,(H2,9,10)

InChI Key

OIRCRBMUOZOQRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diaminobenzoxazole typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method includes the reaction of 2-aminophenol with aldehydes under acidic conditions to form the benzoxazole ring . Another approach involves the use of isothiocyanates and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of nanocatalysts or metal catalysts can facilitate the cyclization reaction, making the process more viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diaminobenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products: The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and various functionalized benzoxazole compounds .

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substitution Patterns

The position and type of substituents on the benzoxazole ring significantly influence biological activity and chemical reactivity.

Table 1: Comparison of Diaminobenzoxazole Isomers

Compound Amino Group Positions Anticancer Activity Antimicrobial Activity Key Feature Reference
2,4-Diaminobenzoxazole 2, 4 High Moderate Optimal steric configuration
2,5-Diaminobenzoxazole 2, 5 Moderate Low Altered electronic distribution
  • This compound exhibits superior anticancer activity compared to its 2,5-isomer, likely due to enhanced hydrogen bonding and π-π stacking interactions with biological targets .
  • 2,5-Diaminobenzoxazole shows reduced activity, highlighting the critical role of substitution patterns in drug design .

Heterocyclic Core Modifications: Benzoxazole vs. Benzimidazole/Benzisoxazole

Replacing the oxygen atom in benzoxazole with nitrogen or sulfur alters electronic properties and biological interactions.

Table 2: Comparison of Heterocyclic Scaffolds

Compound Core Structure Pharmacological Applications Unique Advantage Reference
This compound Benzoxazole (O, N) Anticancer, antimicrobial High metabolic stability
Benzimidazole derivative Benzimidazole (N, N) Antiviral, anti-inflammatory Enhanced receptor binding
Benzisoxazole Benzisoxazole (O, N) Neuroleptic, antibacterial Broader solubility profile
  • Benzimidazole derivatives are widely used in antiviral therapies due to their strong receptor affinity but may exhibit lower metabolic stability compared to benzoxazoles .
  • Benzisoxazole derivatives, while less explored in anticancer contexts, demonstrate notable neuroleptic activity .

Substituent Effects: Functional Group Variations

The nature of substituents on the benzoxazole ring modulates reactivity and bioactivity.

Comparison with Distantly Related Heterocycles

Diaminoquinazoline derivatives (e.g., 2,4-diaminoquinazoline) share structural motifs with diaminobenzoxazoles but feature a larger, nitrogen-rich quinazoline core. These compounds are potent kinase inhibitors but may face solubility challenges compared to benzoxazoles .

Biological Activity

2,4-Diaminobenzoxazole is a compound that has garnered attention due to its potential biological activities, particularly in the context of inflammatory diseases and autoimmune disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and implications for therapeutic development.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their diverse biological activities. The synthesis of derivatives, such as 2,5-diaminobenzoxazole, has been extensively studied. For instance, researchers synthesized novel compounds with a 2,5-diaminobenzoxazole moiety to evaluate their biological activities against inflammatory cytokines like IL-6 and IL-1β .

The primary mechanism of action for this compound involves the inhibition of pro-inflammatory cytokines. It has been shown to effectively inhibit the IL-6/STAT3 signaling pathway, which plays a crucial role in mediating inflammatory responses. In vitro studies demonstrated that certain derivatives could reduce IL-6-induced luciferase expression in HepG2 cells by up to 71.5% .

Anti-Inflammatory Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study reported that compound 3e demonstrated a potent inhibitory effect on both IL-6 and IL-1β secretion from macrophages . This inhibition is crucial in conditions like rheumatoid arthritis (RA), where excessive cytokine production leads to tissue damage.

Table 1: Inhibition Rates of Various Compounds on IL-6/STAT3 Pathway

CompoundInhibition Rate (%) at 10 µg/mL
3a92.1
3e71.5
ControlBaseline (0%)

Case Studies

Several case studies have explored the therapeutic potential of compounds derived from this compound. For example, in an RA model using zymosan A-induced inflammation in mice, treatment with compounds such as 3a and 3e resulted in significant reductions in swelling and inflammatory markers . These findings underscore the potential for developing new anti-inflammatory drugs based on this scaffold.

Safety and Toxicity

In vitro assessments showed that compounds derived from this compound did not exhibit cytotoxic effects at concentrations below 100 µg/mL. This safety profile is essential for further development into clinical applications .

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